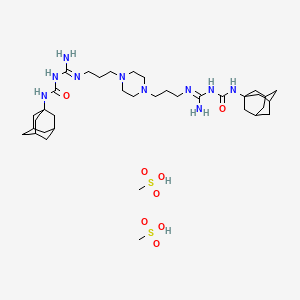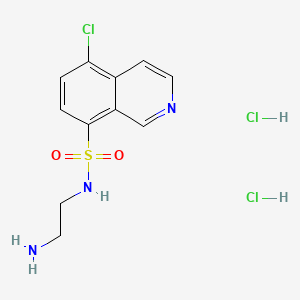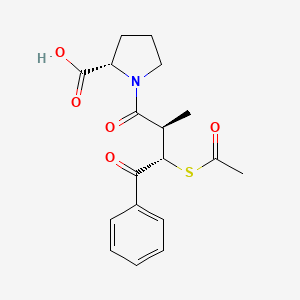
Clofentezine
Übersicht
Beschreibung
Clofentezine is a selective acaricide used primarily to control mites on various crops. It is known for its low aqueous solubility and non-volatility, making it moderately persistent in soil systems but less so in aquatic environments . This compound is highly effective against spider mites, including the two-spotted spider mite and the European red mite .
Wissenschaftliche Forschungsanwendungen
Clofentezine is widely used in agricultural research for its effectiveness in controlling mite populations on crops such as fruit trees, vegetables, and ornamentals . It is also used in studies related to pest management and the development of new acaricides . Additionally, this compound has been evaluated for its environmental impact and residue levels in various crops .
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Clofentezine plays a crucial role in biochemical reactions by inhibiting the growth and development of mites. It interacts with various enzymes and proteins within the mites, disrupting their normal physiological processes. Specifically, this compound targets the mitochondrial electron transport chain, inhibiting the production of ATP, which is essential for cellular energy . This inhibition leads to the disruption of normal cellular functions and ultimately results in the death of the mites.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In mites, it disrupts cell function by inhibiting ATP production, which is vital for energy-dependent processes. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell signaling pathways can lead to altered gene expression, affecting the mites’ ability to reproduce and develop .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mitochondrial electron transport chain. This compound binds to specific sites within the mitochondria, inhibiting the activity of key enzymes involved in ATP production. This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP levels and subsequent cellular dysfunction. Additionally, this compound may induce changes in gene expression, further contributing to its acaricidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is moderately persistent in soil systems but tends not to persist in aquatic systems . Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, providing sustained control of mite populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls mite populations without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including liver enlargement and potential reproductive and developmental effects . It is important to determine the appropriate dosage to achieve effective mite control while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways within mites. It interacts with enzymes and cofactors involved in the mitochondrial electron transport chain, disrupting ATP production. This disruption affects metabolic flux and metabolite levels, leading to cellular dysfunction and death of the mites . The metabolic pathways of this compound are crucial for understanding its mode of action and potential resistance mechanisms.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its low aqueous solubility and moderate persistence in soil systems influence its distribution and accumulation . This compound’s interaction with transporters and binding proteins can affect its localization within cells, contributing to its acaricidal effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the mitochondria, ensuring its effective interaction with key enzymes and proteins.
Vorbereitungsmethoden
Clofentezine can be synthesized using parachlorobenzonitrile as a raw material. The process involves the direct synthesis of dihydrothis compound with hydrazine hydrate, followed by oxidation using a sodium sulfite and hydrochloric acid system . This method yields this compound with a purity of over 98 percent and a total yield of more than 70 percent . The process is simple, involves fewer steps, and meets the requirements for clean and safe industrial production .
Analyse Chemischer Reaktionen
Clofentezine undergoes various chemical reactions, including:
Oxidation: The oxidation of dihydrothis compound to this compound using sodium sulfite and hydrochloric acid.
Substitution: The synthesis involves the substitution of chlorine atoms in the parachlorobenzonitrile precursor.
Common reagents used in these reactions include hydrazine hydrate, sodium sulfite, and hydrochloric acid . The major product formed from these reactions is this compound itself .
Vergleich Mit ähnlichen Verbindungen
Clofentezine is often compared with other acaricides such as hexythiazox and etoxazole . These compounds share a similar mode of action, targeting the chitin synthesis pathway in mites . this compound is unique in its specific chemical structure and its effectiveness against a broad range of mite species . Other similar compounds include benzomate, fenpyroximate, diafenthiuron, pyridaben, doramectin, and ivermectin .
Eigenschaften
IUPAC Name |
3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXADOQPNKNTIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023881 | |
| Record name | Clofentezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74115-24-5 | |
| Record name | Clofentezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofentezine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofentezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis(o-chlorophenyl)-1,2,4,5-tetrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFENTEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4U0R0033 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)



![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)


![N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B1669131.png)



![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)

